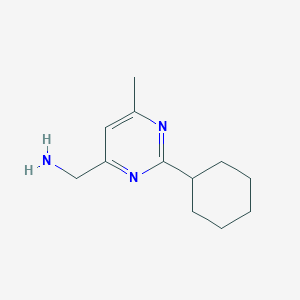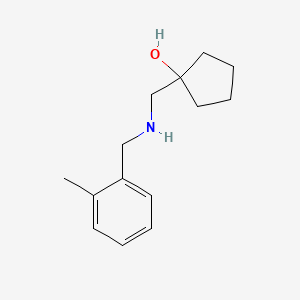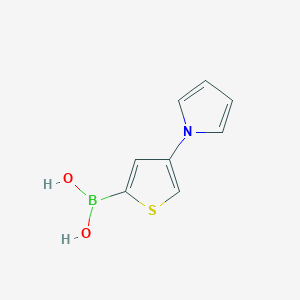
1-Allyl-3,3-difluorocyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3,3-difluorocyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an allyl group and two fluorine atoms at the 3-position, along with a hydroxyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3,3-difluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of allyl alcohol with a difluorocyclobutane derivative in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Catalysts: Transition metal catalysts such as palladium or nickel complexes
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-Allyl-3,3-difluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 1-allyl-3,3-difluorocyclobutanone.
Reduction: Formation of 1-allyl-3,3-difluorocyclobutane.
Substitution: Formation of 1-allyl-3,3-difluorocyclobutan-1-halide.
科学的研究の応用
1-Allyl-3,3-difluorocyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 1-Allyl-3,3-difluorocyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the allyl group can participate in π-π interactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electronic distribution within the molecule.
類似化合物との比較
- 1-Allyl-3-fluorocyclobutan-1-ol
- 1-Allyl-3,3-dichlorocyclobutan-1-ol
- 1-Allyl-3,3-dibromocyclobutan-1-ol
Uniqueness: 1-Allyl-3,3-difluorocyclobutan-1-ol is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its analogs. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
特性
分子式 |
C7H10F2O |
|---|---|
分子量 |
148.15 g/mol |
IUPAC名 |
3,3-difluoro-1-prop-2-enylcyclobutan-1-ol |
InChI |
InChI=1S/C7H10F2O/c1-2-3-6(10)4-7(8,9)5-6/h2,10H,1,3-5H2 |
InChIキー |
VYADTCAJZPFEFR-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CC(C1)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


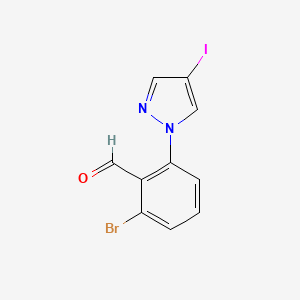
![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
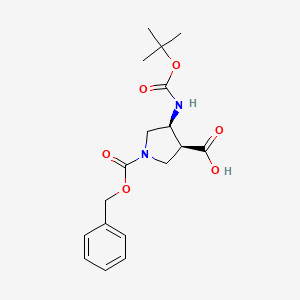
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B13340005.png)
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)





